molecular formula C15H15ClN2O3S B6476168 4-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine CAS No. 2640975-36-4

4-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine

Cat. No. B6476168
CAS RN: 2640975-36-4
M. Wt: 338.8 g/mol
InChI Key: ISVNGDOWJHYEKY-UHFFFAOYSA-N
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Description

The compound “4-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom . It also has a pyridine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a sulfonyl group attached to a chlorobenzene .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The azetidine ring could potentially introduce strain into the molecule due to its small ring size .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the pyridine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could affect its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with biological targets in specific ways .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

4-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]oxy-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11-8-12(6-7-17-11)21-13-9-18(10-13)22(19,20)15-5-3-2-4-14(15)16/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVNGDOWJHYEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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